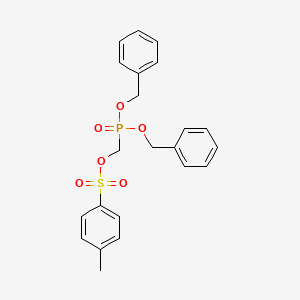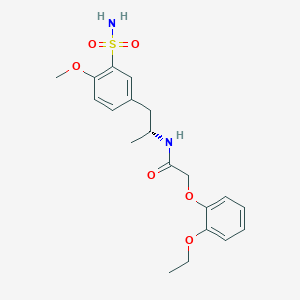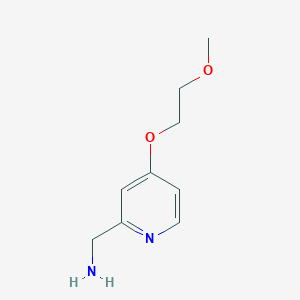
Sodium 3-Hydroxy-androst-5-ene-17-methylsulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-Hydroxy-androst-5-ene-17-methylsulfate is a bioactive small molecule with the molecular formula C20H31NaO5S and a molecular weight of 406.51 g/mol . This compound is a steroid sulfate, which is a derivative of androstenediol, a naturally occurring steroid. It is primarily used in research settings for its various biological activities .
Méthodes De Préparation
The synthesis of Sodium 3-Hydroxy-androst-5-ene-17-methylsulfate typically involves the sulfation of androstenediol. The reaction conditions often include the use of steroid sulfotransferase enzymes, which facilitate the transfer of a sulfate group to the hydroxyl group at the 3-position of the steroid backbone . Industrial production methods may involve similar enzymatic processes but on a larger scale, ensuring the purity and consistency of the product .
Analyse Des Réactions Chimiques
Sodium 3-Hydroxy-androst-5-ene-17-methylsulfate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone, altering the compound’s biological activity.
Reduction: The sulfate group can be reduced to a hydroxyl group, reverting the compound back to androstenediol.
Substitution: The sulfate group can be substituted with other functional groups, potentially modifying the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Sodium 3-Hydroxy-androst-5-ene-17-methylsulfate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in synthetic chemistry and analytical studies.
Biology: The compound is studied for its role in steroid metabolism and its effects on various biological pathways.
Medicine: Research explores its potential therapeutic applications, including its effects on hormone regulation and potential use in treating hormonal disorders.
Industry: It is used in the development of enzyme inhibitors and activators, contributing to the study of enzyme kinetics and drug development
Mécanisme D'action
The mechanism of action of Sodium 3-Hydroxy-androst-5-ene-17-methylsulfate involves its interaction with steroid receptors and enzymes. The compound can be desulfated back into androstenediol by steroid sulfatase, which then exerts its effects by binding to androgen and estrogen receptors . This interaction influences various cellular pathways, including those involved in cell growth, differentiation, and metabolism .
Comparaison Avec Des Composés Similaires
Sodium 3-Hydroxy-androst-5-ene-17-methylsulfate is unique compared to other steroid sulfates due to its specific structure and biological activity. Similar compounds include:
Androstenediol sulfate: Another steroid sulfate with similar metabolic pathways but different biological effects.
3-Beta-hydroxyandrost-5-en-17-one sulfate: A related compound with distinct chemical properties and applications.
These comparisons highlight the unique aspects of this compound, particularly its specific interactions with steroid receptors and its potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H31NaO5S |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
sodium;[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]methyl sulfate |
InChI |
InChI=1S/C20H32O5S.Na/c1-19-9-7-15(21)11-13(19)3-5-16-17-6-4-14(12-25-26(22,23)24)20(17,2)10-8-18(16)19;/h3,14-18,21H,4-12H2,1-2H3,(H,22,23,24);/q;+1/p-1/t14-,15+,16+,17+,18+,19+,20-;/m1./s1 |
Clé InChI |
MUQVMLXPEXHRLV-VJHODUHXSA-M |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2COS(=O)(=O)[O-])CC=C4[C@@]3(CC[C@@H](C4)O)C.[Na+] |
SMILES canonique |
CC12CCC3C(C1CCC2COS(=O)(=O)[O-])CC=C4C3(CCC(C4)O)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{6-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B13442664.png)
![[trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene](/img/structure/B13442668.png)




![2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol](/img/structure/B13442695.png)



![(4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,2,6-trimethyl-cyclohexanone](/img/structure/B13442709.png)


![[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13442742.png)
